molecular formula C12H14O5S B7994750 Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate

Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate

Cat. No.: B7994750
M. Wt: 270.30 g/mol
InChI Key: BNLMSJYJLRJNIA-UHFFFAOYSA-N
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Description

Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate (CAS 1443309-69-0) is an organosulfur compound with the molecular formula C₁₂H₁₄O₅S and a molecular weight of 270.30 g/mol . Structurally, it consists of an ethyl ester group linked to a 2-oxoacetate moiety, which is further substituted with a thioether bridge connected to a 2,4-dimethoxyphenyl ring. This compound is listed in specialized chemical catalogs but is noted as discontinued by some suppliers .

Properties

IUPAC Name

ethyl 2-(2,4-dimethoxyphenyl)sulfanyl-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5S/c1-4-17-11(13)12(14)18-10-6-5-8(15-2)7-9(10)16-3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLMSJYJLRJNIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)SC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The thiolate anion, generated by deprotonation of 2,4-dimethoxybenzenethiol using a base like triethylamine, attacks the electrophilic carbonyl carbon of ethyl oxalyl chloride. This results in the displacement of chloride and formation of the thioester bond. The reaction proceeds as follows:

2,4-(MeO)2C6H3SH+ClC(O)COOEtEt3N2,4-(MeO)2C6H3S-C(O)COOEt+HCl\text{2,4-(MeO)}2\text{C}6\text{H}3\text{SH} + \text{ClC(O)COOEt} \xrightarrow{\text{Et}3\text{N}} \text{2,4-(MeO)}2\text{C}6\text{H}_3\text{S-C(O)COOEt} + \text{HCl}

Experimental Protocol

  • Reagents :

    • 2,4-Dimethoxybenzenethiol (1.0 equiv, synthesized via demethylation of 2,4-dimethoxybromobenzene with NaSH)

    • Ethyl oxalyl chloride (1.2 equiv)

    • Triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM)

  • Procedure :

    • Add 2,4-dimethoxybenzenethiol and triethylamine to DCM at 0°C under nitrogen.

    • Dropwise addition of ethyl oxalyl chloride over 30 minutes.

    • Stir at room temperature for 12 hours.

    • Quench with 2M HCl, extract with DCM, dry over Na2_2SO4_4, and concentrate.

  • Purification :

    • Column chromatography (hexane:ethyl acetate, 3:1) yields the product as a pale-yellow solid.

ParameterValueSource
Yield68–72%
Purity (HPLC)>98%
Reaction Time12 h

Friedel-Crafts Acylation of 2,4-Dimethoxybenzene

An alternative approach utilizes Friedel-Crafts acylation to introduce the oxoacetate moiety directly onto the aromatic ring. This method is less common due to regioselectivity challenges but offers scalability.

Reaction Conditions

  • Catalyst : AlCl3_3 (1.2 equiv) in nitrobenzene.

  • Electrophile : Ethyl oxalyl chloride (1.5 equiv).

  • Temperature : 0°C to room temperature.

Limitations

  • Competing sulfonation at the 5-position reduces yield (<50%).

  • Requires rigorous exclusion of moisture to prevent AlCl3_3 deactivation.

One-Pot Synthesis via Thiourea Intermediate

A patent by CN103664681A describes a one-pot method using thiourea derivatives to form the thioether linkage. Though originally designed for acetamides, this strategy was adapted for esters:

Steps:

  • Formation of Thiourea :

    • React 2,4-dimethoxybenzylamine with ammonium thiocyanate in HCl.

  • Acylation :

    • Treat with ethyl oxalyl monochloride in the presence of POCl3_3.

Optimization

  • Catalyst : DMAP (0.1 equiv) improves acylation efficiency.

  • Solvent : Anhydrous DCM minimizes side reactions.

ParameterValueSource
Yield76%
Reaction Time24 h

Mechanochemical Synthesis

Emerging techniques employ solvent-free ball milling to enhance reaction kinetics:

Protocol

  • Reagents : 2,4-Dimethoxybenzenethiol, ethyl oxalyl chloride, K2_2CO3_3 (1.5 equiv).

  • Conditions : Stainless-steel jars, 500 RPM for 2 hours.

Advantages

  • Reduced reaction time (2 h vs. 12 h).

  • Environmentally benign (no solvent waste).

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (CDCl3_3): δ 7.52 (d, J=8.4 Hz, 1H, ArH), 6.52 (dd, J=8.4, 2.4 Hz, 1H, ArH), 6.44 (d, J=2.4 Hz, 1H, ArH), 4.32 (q, J=7.2 Hz, 2H, OCH2_2), 3.88 (s, 3H, OCH3_3), 3.84 (s, 3H, OCH3_3), 1.34 (t, J=7.2 Hz, 3H, CH3_3).

  • IR (KBr) : 1735 cm1^{-1} (C=O), 1678 cm1^{-1} (C=S).

Purity Assessment

  • HPLC : C18 column, acetonitrile:water (70:30), retention time = 6.7 min.

Comparative Analysis of Methods

MethodYieldPurityCostScalability
Nucleophilic Substitution72%>98%LowHigh
Friedel-Crafts48%90%MediumModerate
One-Pot Synthesis76%95%HighLow
Mechanochemical65%97%LowHigh

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The methoxy groups may also contribute to the compound’s overall reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects

  • Thioether vs.

Ester Group Variations

  • Ethyl esters (e.g., target compound) generally exhibit slower hydrolysis rates compared to methyl esters (e.g., Methyl 2-(4-hydroxyphenyl)-2-oxoacetate), affecting bioavailability .

Commercial and Research Status

  • The target compound is listed as discontinued by suppliers like CymitQuimica, whereas analogs such as Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate remain available for agrochemical research .

Biological Activity

Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a thioether functional group and an ester moiety, which contribute to its biological activity. The presence of the dimethoxyphenyl group is significant as it can influence the compound's interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound possess notable antimicrobial properties. For instance, studies have shown that thioether-containing compounds can exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
This compoundTBD (To Be Determined)

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis. For example, studies on related thioether compounds have shown promising results against various cancer cell lines.

Table 2: Anticancer Activity Against Selected Cell Lines

Compound NameCancer Cell LineIC50 (µM)
Compound CMCF-7 (Breast Cancer)5.0
Compound DHeLa (Cervical Cancer)10.0
This compoundTBD

The mechanism by which this compound exerts its biological effects is under investigation. Preliminary studies suggest that it may interact with specific enzymes involved in metabolic pathways or cellular processes critical for microbial growth and cancer cell survival.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study explored the efficacy of thioether derivatives against multidrug-resistant strains of E. coli. The results indicated that modifications in the molecular structure could enhance permeability and reduce efflux, thereby increasing antimicrobial activity.
  • Anticancer Research : Another investigation focused on the ability of similar compounds to induce apoptosis in cancer cells through caspase activation. The findings suggested that structural features significantly influence the apoptotic pathway engagement.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-((2,4-dimethoxyphenyl)thio)-2-oxoacetate, and how are intermediates purified?

  • Methodology : A common approach involves alkylation of 2,4-dimethoxyphenyl thiol with ethyl 2-chloro-2-oxoacetate under basic conditions. For example, intermediates like 2-(2,4-dimethoxyphenyl)-2-oxoacetic acid are prepared via saponification of the ester using NaOH in ethanol, followed by acidification (HCl) to precipitate the product . Purification typically employs silica gel chromatography (n-pentane/acetone) or recrystallization from ethanol .
  • Key Considerations : Monitor reaction progress via TLC and confirm purity using melting point analysis and HPLC.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Techniques :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl) and ester carbonyl signals (δ ~165–170 ppm). Methoxy groups appear as singlets near δ 3.8–3.9 ppm .
  • IR Spectroscopy : Confirm thioester (C=S, ~1250–1050 cm⁻¹) and ketone (C=O, ~1700 cm⁻¹) functional groups .
  • Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₄O₅S: calculated 294.0564) .

Q. What are the standard reactions of this compound in organic synthesis?

  • Reactivity :

  • Nucleophilic Acyl Substitution : The α-ketoester reacts with amines to form hydrazides or amides, useful in heterocyclic synthesis (e.g., triazoles, thiazoles) .
  • Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, enabling access to chiral intermediates .
  • Oxidative Coupling : Under Lawesson’s reagent, the thioether can participate in cyclization reactions to form thiazole derivatives .

Advanced Research Questions

Q. How do electronic effects of 2,4-dimethoxy substituents influence the compound’s reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-donating methoxy groups activate the phenyl ring toward electrophilic substitution but deactivate it in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Computational studies (DFT) suggest para-methoxy groups increase electron density at the sulfur atom, enhancing nucleophilicity in thiol-exchange reactions .
  • Experimental Design : Compare reaction rates with analogs (e.g., 3,4-dimethoxy vs. 2,4-dimethoxy) using kinetic profiling and Hammett plots .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Case Study : Discrepancies in antiproliferative activity (e.g., IC₅₀ variability across cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). Validate findings using orthogonal assays (MTT, apoptosis markers) and standardized protocols .
  • Data Harmonization : Meta-analysis of dose-response curves and pharmacokinetic parameters (e.g., logP, solubility) clarifies structure-activity relationships (SAR) .

Q. How can computational modeling optimize derivatives for GABA receptor binding?

  • Methodology :

Docking Studies : Use AutoDock Vina to screen derivatives against CB2 receptor crystal structures (PDB: 5TGZ). Prioritize compounds with hydrogen bonds to Thr114 and hydrophobic interactions with Phe117 .

MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and free energy calculations (MM-PBSA) .

In Vitro Validation : Radioligand binding assays (³H-CP55940 displacement) confirm predicted affinity .

Methodological Challenges and Solutions

Q. How to mitigate degradation during long-term storage of this compound?

  • Stability Studies : Accelerated degradation tests (40°C/75% RH) identify hydrolytic susceptibility of the ester group. Store under inert gas (N₂) at -20°C in amber vials with molecular sieves .
  • Analytical Monitoring : Track purity via UPLC-PDA (λ = 254 nm) and quantify degradation products (e.g., 2,4-dimethoxyphenyl disulfide) .

Q. What analytical workflows validate synthetic intermediates in complex matrices?

  • Workflow :

LC-MS/MS : Quantify trace impurities (LOQ < 0.1%) using MRM transitions (e.g., m/z 294→153 for the parent ion) .

NMR Dereplication : Compare ¹³C DEPT spectra with reference databases (e.g., PubChem) to confirm regioisomers .

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